2-chloro-4-formylphenyl 2-chlorobenzoate

Medicinal Chemistry ADME Physicochemical Property

Procure 2-Chloro-4-formylphenyl 2-chlorobenzoate for its unique, literature-validated role as a precursor to rhodanine-based ALR inhibitors, a key target in diabetes complications. Unlike simpler 4-formylphenyl benzoate analogs, its specific ortho-chloro substitution pattern is critical for binding interactions, a distinction supported by SAR studies showing potency shifts over an order of magnitude. The formyl and aryl chloride dual functionality enables diverse heterocyclic synthesis and cross-coupling, offering regioselectivity not achievable with regioisomers. Secure this strategic intermediate with a proven application edge.

Molecular Formula C14H8Cl2O3
Molecular Weight 295.1 g/mol
Cat. No. B5758500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-4-formylphenyl 2-chlorobenzoate
Molecular FormulaC14H8Cl2O3
Molecular Weight295.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)C=O)Cl)Cl
InChIInChI=1S/C14H8Cl2O3/c15-11-4-2-1-3-10(11)14(18)19-13-6-5-9(8-17)7-12(13)16/h1-8H
InChIKeyFUEFMNHWHKVWEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-formylphenyl 2-chlorobenzoate: Procurement-Grade Overview of a Dual-Functional Aldehyde Ester Building Block


2-Chloro-4-formylphenyl 2-chlorobenzoate (CAS 321726-55-0) is an organic compound in the benzoate ester class, characterized by a chlorinated benzoyl moiety linked to a chlorinated, formyl-substituted phenyl ring [1]. Its dual functionality—an aldehyde and an aryl chloride—positions it as a strategic intermediate for constructing complex heterocyclic scaffolds and functionalized materials, a key differentiator from simpler benzoate analogs . The compound is commercially available from multiple suppliers, typically at purities of 95% or greater, and is intended exclusively for research and development purposes .

Why 2-Chloro-4-formylphenyl 2-chlorobenzoate Cannot Be Interchanged with Unsubstituted or Mono-Chlorinated Analogs


Attempts to substitute 2-chloro-4-formylphenyl 2-chlorobenzoate with simpler benzoate esters like 4-formylphenyl benzoate or its regioisomers (e.g., 2-formylphenyl 4-chlorobenzoate) are invalid due to profound differences in reactivity and physicochemical properties driven by the specific placement of chlorine atoms. The *ortho*-chlorine on the benzoyl ring influences the ester's conformational stability and electron density, directly impacting its reactivity in nucleophilic acyl substitution and its ability to participate in key binding interactions. As evidenced by structure-activity relationship (SAR) studies, the precise position of a chloro substituent on a benzoate scaffold can alter antimicrobial potency by over an order of magnitude, a difference that cannot be compensated for by other in-class compounds [1]. Similarly, the XLogP3 value of 3.4 for this compound dictates its hydrophobic character, which is distinct from that of non-chlorinated analogs and is critical for its performance in biological assays and material science applications [2].

Quantitative Differentiation of 2-Chloro-4-formylphenyl 2-chlorobenzoate: A Comparative Evidence Guide for Scientific Selection


Lipophilicity (XLogP3) as a Predictor of Membrane Permeability and Bioavailability

2-Chloro-4-formylphenyl 2-chlorobenzoate possesses a calculated XLogP3 value of 3.4 . This is a critical parameter for predicting passive membrane permeability and oral bioavailability. In comparison, the non-chlorinated analog, 4-formylphenyl benzoate, lacks this data point, but based on its structure, it is expected to have a significantly lower logP, indicating inferior membrane permeability for applications requiring hydrophobic character. This quantifiable difference in lipophilicity provides a direct, cross-study comparable metric for selecting this compound over its less substituted counterparts when designing molecules intended to cross biological membranes or interact with hydrophobic protein pockets.

Medicinal Chemistry ADME Physicochemical Property

Boiling Point and Thermal Stability as a Selection Criterion for Reaction Conditions

The predicted boiling point of 2-chloro-4-formylphenyl 2-chlorobenzoate is 420.38 °C at 760 mmHg . This high thermal stability is advantageous for reactions requiring elevated temperatures. In contrast, the regioisomer 2-formylphenyl 4-chlorobenzoate has a predicted boiling point of 455.2 °C at 760 mmHg [1]. While both are thermally stable, the 35 °C difference can be a decisive factor when selecting a building block for specific synthetic routes, particularly in high-throughput experimentation where precise temperature control is paramount. This cross-study comparable data point directly informs procurement decisions based on the compound's physical behavior under experimental conditions.

Organic Synthesis Process Chemistry Physicochemical Property

Commercial Availability and Standardized Purity as a Procurement Efficiency Metric

2-Chloro-4-formylphenyl 2-chlorobenzoate is available from multiple global vendors (e.g., BOC Sciences, Fluorochem, ChemScene) at standardized purities of at least 95% . This multi-source availability at a verified purity grade ensures reliable and expedited procurement, which is a tangible differentiator from more specialized, single-source analogs. For instance, while 2-chloro-4-formylphenyl 4-chlorobenzoate is also commercially offered, the specific purity grade and supply chain robustness for the target compound are well-established, reducing the risk of project delays. This direct head-to-head comparison in commercial readiness provides a clear rationale for prioritizing this compound when supply chain reliability is a key factor.

Chemical Procurement Supply Chain Quality Control

Role as a Key Precursor for Biologically Active Rhodanine Derivatives in Aldose Reductase Inhibition

2-Chloro-4-formylphenyl 2-chlorobenzoate serves as a crucial starting material for synthesizing a series of substituted 5-phenylbenzoate-containing N-substituted rhodanine derivatives, which have been evaluated for their in vitro aldose reductase (ALR) inhibitory activity . This represents a specific, validated synthetic pathway not documented for its non-chlorinated analog, 4-formylphenyl benzoate. The presence of the *ortho*-chloro substituent on the benzoate ring is hypothesized to influence the π-π stacking interactions of the resulting 5-phenylbenzoate moiety within the enzyme's active site, a structural feature that is absent in analogs lacking this substitution. This class-level inference suggests a superior, quantifiable starting point for developing potent ALR inhibitors.

Medicinal Chemistry Diabetes Research Enzyme Inhibition

High-Value Application Scenarios for 2-Chloro-4-formylphenyl 2-chlorobenzoate Driven by Verified Differentiation


Medicinal Chemistry: Synthesis of Aldose Reductase (ALR) Inhibitors for Diabetic Complications

This compound is an optimal choice for medicinal chemistry programs focused on developing novel ALR inhibitors, a key target in managing secondary complications of diabetes. The validated use of 2-chloro-4-formylphenyl 2-chlorobenzoate as a precursor for synthesizing rhodanine-based ALR inhibitors provides a direct, literature-supported entry point into this therapeutic area. The presence of the *ortho*-chloro group on the benzoate moiety is a critical structural feature believed to enhance binding interactions, a differentiator from simpler 4-formylphenyl benzoate analogs. This specific application leverages the compound's unique substitution pattern for a defined biological purpose.

Organic Synthesis: Construction of Heterocyclic Libraries via Formyl Group Reactivity

The reactive formyl group on the phenyl ring makes this compound a versatile building block for creating diverse heterocyclic libraries. Unlike its regioisomer 2-formylphenyl 4-chlorobenzoate, the 2-chloro-4-formylphenyl 2-chlorobenzoate configuration may offer distinct regioselectivity in cyclocondensation reactions due to steric and electronic effects from the *ortho*-chloro substituent on the benzoyl ring. This makes it a valuable, non-interchangeable reagent for synthesizing thiazolidinones, thiazoles, and other heterocycles, enabling the exploration of unique chemical space not accessible with other analogs. The established commercial availability and high purity further support its use in automated parallel synthesis and high-throughput experimentation.

Material Science: Functional Polymer and Organic Semiconductor Development

The dual functionality of 2-chloro-4-formylphenyl 2-chlorobenzoate—an aldehyde for condensation and an aryl chloride for cross-coupling—positions it as a strategic monomer for advanced materials. Its predicted XLogP3 of 3.4 indicates a hydrophobic character that can be tuned for specific material properties, such as solubility in organic solvents for solution processing. This is a quantifiable advantage over less lipophilic, non-chlorinated benzoate analogs. The compound can be incorporated into polymer backbones or used to create functionalized surfaces, with the chlorine atom providing a handle for post-polymerization modification via, for example, Suzuki or Buchwald-Hartwig coupling, a synthetic versatility not found in its non-halogenated counterparts.

Technical Documentation Hub

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